molecular formula C9H9Cl B157151 4-Chloro-alpha-methylstyrene CAS No. 1712-70-5

4-Chloro-alpha-methylstyrene

Cat. No. B157151
M. Wt: 152.62 g/mol
InChI Key: WQDGTJOEMPEHHL-UHFFFAOYSA-N
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Patent
US04603101

Procedure details

The procedure of Example 1 was repeated, except that there was utilized 16.9 grams (0.70 mole) of magnesium metal and 100 grams (0.66 mole) of 4-chloro-α-methylstyrene dissolved in 200 ml. of tetrahydrofuran. The Grignard reaction was started by the addition of a small amount of methyl iodide. After the reaction mixture had been refluxed for 12 hours, there was added at 0° C. in a dropwise manner a solution of 85 grams of t-butylperbenzoate in 300 ml. of ethylether. A crystalline product identified as 4,4'-diisopropenylbiphenyl was isolated from the oil which was recovered by filtering the mixture and washing with methanol. After stripping the methanol, a 69.3% yield of 4-t-butoxy-α-methylstyrene was isolated by fractional distillation as a colorless liquid having a boiling point of 65°-68° C. at 0.03 millimeters.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85 g
Type
reactant
Reaction Step Four
Name
4,4'-diisopropenylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Cl[C:3]1[CH:11]=[CH:10][C:6]([C:7]([CH3:9])=[CH2:8])=[CH:5][CH:4]=1.CI.[C:14]([O:18]OC(=O)C1C=CC=CC=1)([CH3:17])([CH3:16])[CH3:15].C(C1C=CC(C2C=CC(C(C)=C)=CC=2)=CC=1)(C)=C>C(OCC)C.O1CCCC1>[C:14]([O:18][C:3]1[CH:11]=[CH:10][C:6]([C:7]([CH3:9])=[CH2:8])=[CH:5][CH:4]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C(=C)C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
85 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C1=CC=CC=C1)=O
Step Five
Name
4,4'-diisopropenylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml
CUSTOM
Type
CUSTOM
Details
The Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was isolated from the oil which
CUSTOM
Type
CUSTOM
Details
was recovered
FILTRATION
Type
FILTRATION
Details
by filtering the mixture
WASH
Type
WASH
Details
washing with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C(=C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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